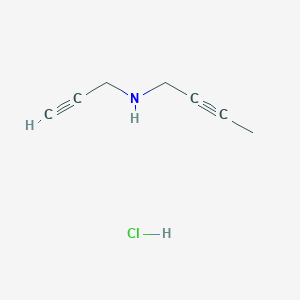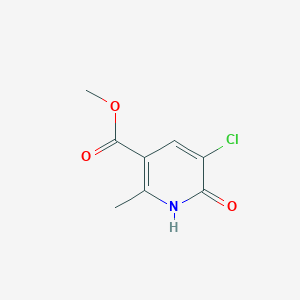![molecular formula C14H20N2O3 B1526972 Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate CAS No. 1274530-16-3](/img/structure/B1526972.png)
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate
Descripción general
Descripción
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with an ethyl ester group and a cyclohexyl ring with an amino group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 6-chloropyridine-3-carboxylate with 4-aminocyclohexanol under nucleophilic substitution conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form a nitro group, resulting in Ethyl 6-[(4-nitrocyclohexyl)oxy]pyridine-3-carboxylate.
Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups, such as hydroxyl or amino groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxylamine (NH2OH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 6-[(4-nitrocyclohexyl)oxy]pyridine-3-carboxylate
Reduction: Reduced pyridine derivatives
Substitution: Hydroxyl or amino-substituted derivatives
Aplicaciones Científicas De Investigación
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of signaling pathways or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Ethyl 2-(trans-4-aminocyclohexyl)acetate: This compound has a similar structure but lacks the pyridine ring, making it less reactive in certain chemical reactions.
Ethyl N-(4-aminocyclohexyl)carbamate: This compound features a carbamate group instead of a carboxylate group, leading to different reactivity and applications.
Uniqueness: Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate stands out due to its pyridine ring, which provides unique chemical properties and reactivity compared to similar compounds
Propiedades
IUPAC Name |
ethyl 6-(4-aminocyclohexyl)oxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-18-14(17)10-3-8-13(16-9-10)19-12-6-4-11(15)5-7-12/h3,8-9,11-12H,2,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVSCYFLSWNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)OC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)


![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)



![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)




